amine CAS No. 1250434-97-9](/img/structure/B1399491.png)

[(4-Fluoro-2-methylphenyl)methyl](propyl)amine

Overview

Description

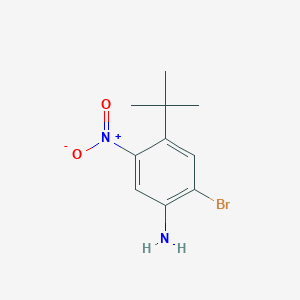

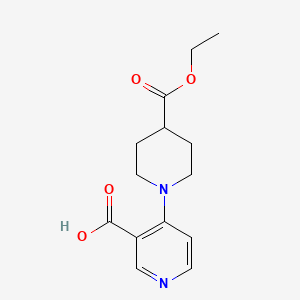

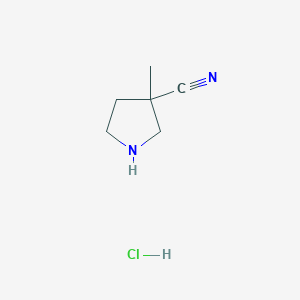

“(4-Fluoro-2-methylphenyl)methylamine” is a chemical compound with the CAS Number: 1250434-97-9 . It has a molecular weight of 181.25 . The compound is in liquid form and is stored at room temperature . The IUPAC name for this compound is N-(4-fluoro-2-methylbenzyl)-1-propanamine .

Molecular Structure Analysis

The InChI code for “(4-Fluoro-2-methylphenyl)methylamine” is 1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

“(4-Fluoro-2-methylphenyl)methylamine” is a liquid at room temperature . It has a molecular weight of 181.25 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Chiral Resolution Reagent

(4-Fluoro-2-methylphenyl)methylamine has been investigated for its potential use as a chiral resolution reagent. A study by Rodríguez-Escrich et al. (2005) introduced (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a synthetic, enantiopure chiral resolution reagent, capable of reacting with a variety of α-chiral primary and secondary amines through regioselective ring-opening. The resulting diastereomeric products can be identified and quantified using NMR and HPLC, demonstrating the versatility of this fluorinated compound for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Cancer Therapy and Imaging

Another significant application of related compounds is in cancer therapy and imaging. Martin et al. (2001) explored N-benzyl derivatives of polyamines as vectors for boron and fluorine in cancer treatments, including boron neutron capture therapy (BNCT) and tumor imaging via positron emission tomography (PET). The study identified specific fluorinated spermidine derivatives, such as N-(3-[(4-aminobutyl)amino]propyl)[(4-fluorophenyl)methyl]amine (N(1)-4-Fbz-spd), for their high accumulation in cancer cells, demonstrating potential for PET imaging (Martin et al., 2001).

Solid-State Circular Dichroism in Supramolecular Organic Fluorophores

In the field of supramolecular chemistry, Nishiguchi et al. (2012) investigated the control of solid-state circular dichroism (CD) properties in supramolecular organic fluorophores. They found that altering the position of the methyl substituent in compounds like 4-[2-(methylphenyl)ethynyl]benzoic acid/amine could control the solid-state CD. This research highlights the importance of structural modifications in influencing the optical properties of such compounds (Nishiguchi et al., 2012).

Synthesis of Fluorescent Molecular Probes

Woydziak et al. (2013) contributed to the development of fluorescent molecular probes through the synthesis of 4-carboxy-Pennsylvania Green methyl ester, a hydrophobic fluorinated fluorophore. This compound, deriving from a combination of dyes like Oregon Green and Tokyo Green, is used for labeling intracellular targets due to its cell permeability and bright fluorescence in acidic compartments such as endosomes. This research emphasizes the role of fluorinated compounds in enhancing the utility of molecular probes in biological systems (Woydziak et al., 2013).

Safety and Hazards

The compound has a GHS05 pictogram, indicating that it’s corrosive . The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary measures include avoiding inhaling dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name |

N-[(4-fluoro-2-methylphenyl)methyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN/c1-3-6-13-8-10-4-5-11(12)7-9(10)2/h4-5,7,13H,3,6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZAFIDIJVVJCKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1=C(C=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

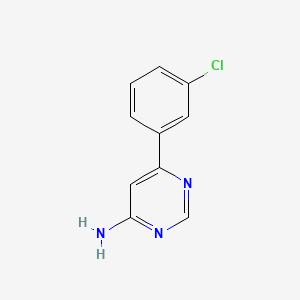

![[2-(4-Chloro-2-formyl-phenoxy)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1399419.png)

![4-Bromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1399423.png)